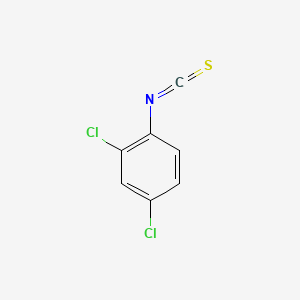

2,4-Dichlorophenyl isothiocyanate

Descripción

The exact mass of the compound 2,4-Dichlorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dichloro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBNZZHGECFCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216117 | |

| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-96-1 | |

| Record name | 2,4-Dichlorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorophenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRT5Y7B5A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 2,4-Dichlorophenyl Isothiocyanate from 2,4-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dichlorophenyl isothiocyanate from its precursor, 2,4-dichloroaniline. This document provides a comprehensive overview of the most common and effective synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently conduct this chemical transformation.

Introduction

2,4-Dichlorophenyl isothiocyanate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive isothiocyanate group (-N=C=S), which readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These derivatives have shown a wide range of biological activities. The synthesis of 2,4-dichlorophenyl isothiocyanate from 2,4-dichloroaniline is a crucial step in accessing these important compounds.

Synthetic Methodologies

The conversion of an aniline to an isothiocyanate can be achieved through several synthetic routes. The most prevalent and well-established method involves the use of thiophosgene (CSCl₂). Alternative methods have been developed to avoid the use of the highly toxic and volatile thiophosgene, employing reagents such as carbon disulfide in combination with a desulfurizing agent, or phenyl chlorothionoformate.

Thiophosgene Method

The reaction of a primary amine with thiophosgene is a classic and efficient method for the synthesis of isothiocyanates.[1][2] This reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the HCl produced.

Alternative Methods

To circumvent the hazards associated with thiophosgene, several alternative protocols have been developed. These include:

-

Reaction with Carbon Disulfide: The amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.[3] This salt is then treated with a desulfurizing agent, such as tosyl chloride or sodium persulfate, to yield the isothiocyanate.[2][4]

-

Reaction with Phenyl Chlorothionoformate: This method provides a two-step approach where the amine is first converted to a thiocarbamate, which is then decomposed to the isothiocyanate.[5] This method is particularly useful for electron-deficient anilines.[5]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 2,4-dichlorophenyl isothiocyanate using the thiophosgene method, adapted from general procedures and analogous syntheses.[6][7]

Safety Precaution: Thiophosgene is highly toxic, volatile, and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of 2,4-Dichlorophenyl Isothiocyanate via the Thiophosgene Method

Materials:

-

2,4-Dichloroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline (1.0 eq) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

Stir the mixture vigorously at room temperature.

-

Slowly add thiophosgene (1.2 eq) dropwise to the stirring mixture. Caution: Exothermic reaction may occur.

-

Continue stirring vigorously for 1-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4-dichlorophenyl isothiocyanate.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of aryl isothiocyanates using the thiophosgene method, based on analogous reactions.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloroaniline | N/A |

| Reagent | Thiophosgene | [6][7] |

| Solvent | Dichloromethane / Water | [6] |

| Base | Sodium Bicarbonate | [6] |

| Reaction Time | 1-4 hours | [6][8] |

| Reaction Temperature | Room Temperature | [6] |

| Typical Yield | 70-95% | [5][8] |

| Purity | >95% (after purification) | N/A |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of 2,4-dichlorophenyl isothiocyanate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Conclusion

The synthesis of 2,4-dichlorophenyl isothiocyanate from 2,4-dichloroaniline is a robust and well-documented chemical transformation. The thiophosgene method remains the most direct and high-yielding approach, though caution must be exercised due to the hazardous nature of the reagent. The alternative methods provide safer, albeit sometimes less direct, routes to the desired product. This guide provides the essential information for researchers to successfully perform this synthesis, enabling the further exploration of the diverse chemical and biological properties of its derivatives.

References

- 1. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2,4-Dichlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorophenyl isothiocyanate (C₇H₃Cl₂NS), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| CAS Number | 6590-96-1 |

| Appearance | White to light yellow crystalline solid |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of 2,4-Dichlorophenyl isothiocyanate reveals key functional groups present in the molecule. The most prominent feature is the very strong and broad absorption band characteristic of the isothiocyanate (-N=C=S) group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1600 - 1450 | Medium - Strong | Aromatic C=C stretching vibrations |

| ~1250 - 1000 | Medium - Strong | C-Cl stretching vibrations |

| ~850 - 750 | Strong | C-H out-of-plane bending in the aromatic ring |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or gas phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of 2,4-Dichlorophenyl isothiocyanate is expected to show signals in the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring. The chemical shifts and coupling patterns are influenced by the positions of the two chlorine atoms and the isothiocyanate group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-3 |

| ~7.4 | dd | 1H | H-5 |

| ~7.2 | d | 1H | H-6 |

Note: Predicted values based on typical shifts for substituted aromatic compounds. The exact values depend on the solvent and instrument frequency.

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The isothiocyanate carbon is a key feature, although its signal can sometimes be broad or have a lower intensity. Aromatic carbons attached to chlorine will exhibit higher chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 125 | Aromatic carbons (C-1, C-2, C-3, C-4, C-5, C-6) |

| ~135 | Isothiocyanate carbon (-N=C=S) |

Note: The signal for the isothiocyanate carbon can be broad and difficult to observe.[1] The specific chemical shifts for the aromatic carbons require detailed spectral analysis or computational prediction for precise assignment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,4-Dichlorophenyl isothiocyanate results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is expected to show a distinctive isotopic pattern due to the presence of two chlorine atoms.

| m/z | Relative Intensity | Assignment |

| 203/205/207 | High | [M]⁺ (Molecular ion) |

| 171/173 | Medium | [M - S]⁺ |

| 145/147 | Medium | [M - NCS]⁺ |

| 136 | Medium | [C₆H₃Cl₂]⁺ |

| 108 | Medium | [C₆H₃Cl]⁺ |

Note: The relative intensities are approximate. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4]) will be in an approximate ratio of 9:6:1.

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2,4-Dichlorophenyl isothiocyanate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet or apply the solid sample directly to the ATR crystal of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state ¹H and ¹³C NMR.

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,4-Dichlorophenyl isothiocyanate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger spectral width (~220 ppm) and a greater number of scans are required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of 2,4-Dichlorophenyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Use a temperature program to separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250-280 °C), and hold for a few minutes.

-

-

MS Analysis:

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the analyte (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like 2,4-Dichlorophenyl isothiocyanate.

References

In-Depth Technical Guide: 2,4-Dichlorophenyl Isothiocyanate (CAS 6590-96-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Dichlorophenyl isothiocyanate (CAS No. 6590-96-1), a molecule of significant interest in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activities, with a particular focus on its role as a glutamate receptor antagonist and its potential as an anti-cancer agent. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Chemical Information

2,4-Dichlorophenyl isothiocyanate is an organosulfur compound characterized by a dichlorinated phenyl ring attached to an isothiocyanate functional group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-Dichlorophenyl isothiocyanate is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₃Cl₂NS | - | [1][2] |

| Molecular Weight | 204.08 | g/mol | [1][2] |

| CAS Number | 6590-96-1 | - | [1][2] |

| Appearance | White to cream or brown/yellow crystals or powder | - | |

| Melting Point | 35-42 | °C | |

| Boiling Point | 139-142 | °C at 13 Torr | |

| Flash Point | 40 | °C | [1] |

| Density | 1.41 | g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents. | - | |

| InChI Key | WVBNZZHGECFCSH-UHFFFAOYSA-N | - | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N=C=S | - | [1] |

Synthesis

The synthesis of 2,4-Dichlorophenyl isothiocyanate typically proceeds via the reaction of 2,4-dichloroaniline with a thiocarbonylating agent. Several methods for the synthesis of isothiocyanates from primary amines have been reported, with the use of carbon disulfide or thiophosgene being common.[1][3]

Experimental Protocol: Synthesis from 2,4-Dichloroaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials:

-

2,4-Dichloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloroaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

-

Once the dithiocarbamate formation is complete, cool the reaction mixture back to 0 °C.

-

Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the decomposition of the dithiocarbamate salt to the isothiocyanate is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 2,4-Dichlorophenyl isothiocyanate.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

2,4-Dichlorophenyl isothiocyanate has demonstrated notable biological activity, primarily as a glutamate receptor antagonist and as a potential anti-cancer agent. Isothiocyanates, as a class of compounds, are known to exert their biological effects through various mechanisms, including the modulation of detoxification enzymes, induction of apoptosis, and interference with inflammatory pathways.[4]

Glutamate Receptor Antagonism

2,4-Dichlorophenyl isothiocyanate has been identified as a benzimidazole derivative that binds to the α1 subunit of the glutamate receptor.[1] This binding event antagonizes the receptor, preventing its activation by glutamate. The blockade of glutamate signaling can have significant implications in neurological disorders characterized by excitotoxicity and in the proliferation of certain cancer cells that are dependent on glutamate signaling.

Signaling Pathway of Glutamate Receptor Antagonism:

Anti-Cancer Activity

The anti-proliferative effects of 2,4-Dichlorophenyl isothiocyanate have been observed in human cancer cell lines.[1] Its mechanism of action in cancer is multifaceted and is attributed to its ability to:

-

Inhibit Tumor Cell Proliferation: By blocking glutamate receptors, it can halt the growth of tumors that rely on this signaling pathway.[1]

-

Inhibit Angiogenesis: It has been shown to inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels that supply tumors with nutrients.[1]

-

Induce Apoptosis: Like other isothiocyanates, it is likely to induce programmed cell death in cancer cells.

Experimental Protocols for Biological Assays

The following are general protocols that can be adapted to study the biological activity of 2,4-Dichlorophenyl isothiocyanate.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

2,4-Dichlorophenyl isothiocyanate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 2,4-Dichlorophenyl isothiocyanate in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

VEGF Inhibition Assay (ELISA)

This protocol can be used to quantify the effect of 2,4-Dichlorophenyl isothiocyanate on VEGF secretion from cancer cells.

Materials:

-

Cancer cell line known to secrete VEGF

-

Complete cell culture medium

-

24-well plates

-

2,4-Dichlorophenyl isothiocyanate (dissolved in DMSO)

-

Human VEGF ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to reach 70-80% confluency.

-

Treat the cells with various concentrations of 2,4-Dichlorophenyl isothiocyanate for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance and determine the concentration of VEGF in each sample using the standard curve.

-

Analyze the dose-dependent effect of 2,4-Dichlorophenyl isothiocyanate on VEGF secretion.

Experimental Workflow for Biological Assays:

Safety and Handling

2,4-Dichlorophenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also suspected of causing cancer.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles or face shield

-

Lab coat

-

Use in a well-ventilated area or with a fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dichlorophenyl isothiocyanate (CAS 6590-96-1) is a versatile chemical intermediate with significant potential in drug discovery and development. Its activity as a glutamate receptor antagonist and its anti-cancer properties make it a compelling molecule for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological activities, and offers a starting point for researchers interested in exploring its therapeutic applications.

References

2,4-Dichlorophenyl isothiocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2,4-Dichlorophenyl isothiocyanate, a compound relevant to biochemical and proteomics research.

Core Chemical Properties

2,4-Dichlorophenyl isothiocyanate is a benzene derivative used in various research applications. Its fundamental chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₃Cl₂NS | [1][2][3][4] |

| Molecular Weight | 204.08 g/mol | [2][4][5] |

| Alternate Molecular Weight | 204.076 g/mol | [1] |

| CAS Number | 6590-96-1 | [1] |

Biological Interaction and Potential Therapeutic Action

2,4-Dichlorophenyl isothiocyanate (2,4-DCPI) has been identified as a benzimidazole derivative that interacts with the α1 subunit of the glutamate receptor.[4] This interaction is key to its observed biological effects. By binding to this specific site, 2,4-DCPI acts as an inhibitor, preventing glutamate from activating its receptor.[4] This disruption of intracellular signaling pathways has been shown to inhibit the proliferation of human cancer cells, including MDA-MB-231 cells.[4] Furthermore, this compound has been observed to inhibit angiogenesis and metastasis by reducing the production of vascular endothelial growth factor (VEGF).[4]

Caption: Inhibitory pathway of 2,4-DCPI on tumor cell growth.

References

- 1. 2,4-Dichlorophenyl isothiocyanate [webbook.nist.gov]

- 2. 2,4-Dichloro-1-isothiocyanatobenzene | C7H3Cl2NS | CID 81066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,4-Dichlorophenyl isothiocyanate | 6590-96-1 | GAA59096 [biosynth.com]

- 5. 2,4-DICHLOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenyl Isothiocyanate

This technical guide provides a comprehensive overview of the primary and alternative starting materials and synthetic routes for the preparation of 2,4-Dichlorophenyl isothiocyanate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2,4-Dichlorophenyl isothiocyanate is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active compounds and agrochemicals. Its reactivity, stemming from the isothiocyanate functional group, allows for a wide range of chemical transformations. This guide details the most common and effective methods for its synthesis, providing experimental protocols and quantitative data to aid in laboratory-scale preparation.

Primary Synthesis Route: From 2,4-Dichloroaniline and Thiophosgene

The most prevalent and direct method for the synthesis of 2,4-Dichlorophenyl isothiocyanate involves the reaction of 2,4-dichloroaniline with thiophosgene (CSCl₂). This reaction is a standard method for the preparation of aryl isothiocyanates.

Reaction Principle

The primary amine of 2,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, resulting in the formation of the isothiocyanate.

Experimental Protocol

Materials:

-

2,4-Dichloroaniline

-

Thiophosgene

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or water

-

Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

Procedure:

-

In a well-ventilated fume hood, a solution of 2,4-dichloroaniline (e.g., 10 mmol, 1.62 g) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

To the stirred solution, thiophosgene (e.g., 11 mmol, 1.1 equivalents) is added dropwise. The reaction is highly exothermic and the addition should be slow to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 2,4-Dichlorophenyl isothiocyanate.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of dichlorophenyl isothiocyanates using thiophosgene, based on analogous preparations.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Dichloroaniline | Thiophosgene | Water | 15 | 1 | Not specified | [1] |

| 2,6-Dichloroaniline | Thiophosgene | Dichloromethane | 0 to RT | 3-4 | 70 | [2] |

| General Amines | Thiophosgene | Dichloromethane/aq. NaHCO₃ | RT | 1 | Not specified | [3] |

Alternative Synthesis Routes

While the thiophosgene route is common, its high toxicity necessitates the exploration of safer alternatives.

From Dithiocarbamate Salts

A widely used alternative involves the formation of a dithiocarbamate salt from 2,4-dichloroaniline and carbon disulfide, followed by decomposition to the isothiocyanate.

Reaction Principle: 2,4-dichloroaniline reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final product.

Common Desulfurizing Agents:

-

Tosyl Chloride

-

Hydrogen Peroxide

-

Lead Nitrate

-

1,1'-Thiocarbonyldiimidazole (TCDI)

Using 1,1'-Thiocarbonyldiimidazole (TCDI)

1,1'-Thiocarbonyldiimidazole (TCDI) is a safer alternative to thiophosgene.[4] It reacts with primary amines to form isothiocyanates under mild conditions.

Experimental Protocol Outline:

-

2,4-Dichloroaniline is dissolved in a suitable solvent (e.g., dichloromethane).

-

TCDI (1.2 equivalents) is added in one portion at room temperature.[3]

-

The reaction is stirred for 1 hour.[3]

-

Workup involves washing with water, extraction, drying, and solvent evaporation.[3]

The following table summarizes various desulfurizing agents used in the synthesis of isothiocyanates from dithiocarbamate salts.

| Starting Amine | Reagent for Dithiocarbamate Formation | Desulfurizing Agent | Yield (%) | Reference |

| Various alkyl and aryl amines | Carbon disulfide, Triethylamine | Tosyl chloride | Good | [5] |

| Various amines | Carbon disulfide, Base | Hydrogen peroxide | High | [6] |

| p-Chloroaniline | Carbon disulfide, Ammonia | Lead nitrate | Lower than thiophosgene method | [7] |

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the primary synthesis of 2,4-Dichlorophenyl isothiocyanate.

Caption: Synthesis workflow for 2,4-Dichlorophenyl isothiocyanate.

The following diagram illustrates the alternative synthesis route via a dithiocarbamate salt intermediate.

Caption: Alternative synthesis via a dithiocarbamate intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. Generated from the enzymatic hydrolysis of glucosinolates, these compounds have garnered significant scientific interest due to their potent biological activities. This technical guide provides an in-depth overview of the multifaceted mechanisms of action of ITCs, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts in this promising field.

Core Biological Activities and Mechanisms of Action

Isothiocyanates exert their biological effects through a variety of interconnected signaling pathways. Their high electrophilicity allows them to react with nucleophilic groups on cellular macromolecules, thereby modulating a wide range of cellular processes.

Anticancer Activity

The anticancer properties of ITCs are the most extensively studied. These compounds have been shown to inhibit carcinogenesis at multiple stages, from blocking the metabolic activation of carcinogens to inducing apoptosis in established tumor cells.[1]

1.1.1. Modulation of Carcinogen Metabolism: ITCs can alter the activity of phase I and phase II metabolic enzymes.[1] They have been shown to inhibit phase I cytochrome P450 (CYP) enzymes, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[2][3] Conversely, ITCs are potent inducers of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), which facilitate the excretion of carcinogens.[1]

1.1.2. Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4] A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[5] ITCs can also modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[6]

1.1.3. Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[6][7] This is often associated with the disruption of microtubule polymerization and the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6]

1.1.4. Inhibition of Angiogenesis and Metastasis: Evidence suggests that ITCs can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial for tumor growth and progression.[2]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. ITCs exhibit potent anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] By preventing the degradation of IκBα, ITCs block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[8]

Antioxidant and Neuroprotective Effects

The antioxidant activity of ITCs is largely mediated by the activation of the Keap1-Nrf2 pathway.[5] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of a battery of antioxidant and cytoprotective genes. This enhanced antioxidant defense system helps to protect cells from oxidative stress, a key factor in neurodegenerative diseases.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of common isothiocyanates.

Table 1: Cytotoxicity of Isothiocyanates in Cancer Cell Lines (IC50 values in µM)

| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| Sulforaphane | H460 | Non-small cell lung | 12 | Not Specified | [9] |

| H1299 | Non-small cell lung | 8 | Not Specified | [9] | |

| A549 | Non-small cell lung | 10 | Not Specified | [9] | |

| OECM-1 | Ovarian | 5.7 | Not Specified | [10] | |

| MDAH 2774 | Ovarian | ~8 | Not Specified | [10] | |

| SkOV-3 | Ovarian | ~8 | Not Specified | [10] | |

| MCF-7 | Breast | 27.9 | 48 | [11] | |

| MCF-7/Adr | Breast (drug-resistant) | 13.7 | 48 | [11] | |

| 293T | Kidney | 19.3, 13.5, 6.2 | 24, 48, 72 | [12] | |

| 769-P | Kidney | 19, 11.2, 15.1 | 24, 48, 72 | [12] | |

| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian | 23.2 | Not Specified | [13] |

| Pancreatic Cancer Cells | Pancreatic | ~7 | Not Specified | [2][6] | |

| NCI-H460/G | Lung (gefitinib-resistant) | 7, 10, 13, 16 | 48 | [3] | |

| CaSki | Cervical | 19.08-72.27% inhibition at 5-30 µM | 24 | [5] | |

| HL60/S | Promyelocytic leukemia | 1.49-3.22 | Not Specified | [14] | |

| 8226/S | Multiple myeloma | <10 | 3 | [15] | |

| MCF-7 | Breast | <10 | 3 | [15] | |

| HepG2 | Liver | <20 | 3 | [15] | |

| HT-29 | Colon | <10 | 3 | [15] | |

| Allyl Isothiocyanate (AITC) | MCF-7 | Breast | 188.1, 126.0 | 24, 48 | [16] |

| GBM 8401 | Glioblastoma | 9.25 | 24 | [7] | |

| HL60/S | Promyelocytic leukemia | 2.0 | 3 | [7] | |

| HL60/AR | Promyelocytic leukemia (doxorubicin-resistant) | 4.1 | 3 | [7] | |

| Bladder Cancer Cells | Bladder | 2.7-3.3 | Not Specified | [7] | |

| H1299 | Non-small cell lung | 5 | Not Specified | [7] | |

| A549 | Non-small cell lung | 10 | Not Specified | [7] |

Table 2: Cytotoxicity of Isothiocyanates in Non-Cancer Cell Lines (IC50 values in µM)

| Isothiocyanate | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Citation |

| Sulforaphane | BEAS-2B | Normal lung bronchial epithelium | 25.9 | Not Specified | [9] |

| MCF-12A | Mammary epithelial | 40.5 | 48 | [11] | |

| Allyl Isothiocyanate (AITC) | MCF-10A | Non-tumorigenic breast | 53.72, 14.23 | 24, 48 | [16] |

| Normal human bladder epithelial | Bladder epithelial | 69.4 | Not Specified | [7] |

Table 3: Enzyme Inhibition by Phenethyl Isothiocyanate (PEITC)

| Enzyme (Cytochrome P450 Isoform) | Inhibition Type | Ki (µM) | Citation |

| CYP1A2 | Competitive | 4.5 ± 1.0 | [2] |

| CYP2A6 | Competitive | 18.2 ± 2.5 | [2] |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 | [2] |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 | [2] |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 | [2] |

| CYP2D6 | Noncompetitive | 28.4 ± 7.9 | [2] |

| CYP2E1 | Noncompetitive | 21.5 ± 3.4 | [2] |

| CYP3A4 | Mixed | Competitive: 34.0 ± 6.5, Noncompetitive: 63.8 ± 12.5 | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of isothiocyanates.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the isothiocyanate compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][12]

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with the isothiocyanate compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10][16]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][10]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activity Assay

This colorimetric assay measures the activity of caspases, key executioners of apoptosis.

Protocol:

-

Treat cells with the isothiocyanate compound to induce apoptosis.

-

Lyse the cells in an appropriate lysis buffer.

-

Incubate the cell lysate with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA).

-

Measure the absorbance of the cleaved chromophore at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase activity.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with the isothiocyanate compound for the desired duration.

-

Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is commonly used to assess the expression levels of proteins involved in signaling pathways (e.g., Bax, Bcl-2, caspases, Nrf2, NF-κB).

Protocol:

-

Prepare cell lysates from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

Protocol:

-

Grow cells on coverslips and treat with the isothiocyanate compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody against Nrf2.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. An increase in nuclear fluorescence of Nrf2 indicates its activation.

NF-κB DNA Binding Activity Assay

This ELISA-based assay quantifies the active form of NF-κB (p65) in nuclear extracts.

Protocol:

-

Prepare nuclear extracts from cells treated with the isothiocyanate and an inflammatory stimulus (e.g., LPS).

-

Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow active NF-κB to bind to the DNA.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the p65 subunit of NF-κB.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by isothiocyanates and a general workflow for investigating their biological activity.

Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Caption: A general experimental workflow for studying the biological activity of isothiocyanates.

Conclusion

Isothiocyanates represent a highly promising class of bioactive compounds with significant potential for the prevention and treatment of a range of chronic diseases. Their ability to modulate multiple key signaling pathways underscores their pleiotropic effects. This guide provides a foundational understanding of their biological activities and the experimental approaches to further elucidate their mechanisms of action. Continued research in this area is crucial for translating the therapeutic potential of isothiocyanates into clinical applications.

References

- 1. researchhub.com [researchhub.com]

- 2. Inhibition and inactivation of human cytochrome P450 isoforms by phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Versatile Role of 2,4-Dichlorophenyl Isothiocyanate in the Synthesis of Bioactive Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenyl isothiocyanate has emerged as a pivotal building block in synthetic and medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of the isothiocyanate group, coupled with the electronic properties of the dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of novel molecules with significant biological activities. This technical guide provides an in-depth exploration of the synthetic utility of 2,4-dichlorophenyl isothiocyanate in generating key heterocyclic systems, including quinazolines, thiazoles, and triazoles. It details experimental protocols, presents quantitative biological data, and visualizes relevant synthetic and biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Properties of 2,4-Dichlorophenyl Isothiocyanate

| Property | Value | Reference |

| CAS Number | 6590-96-1 | [1] |

| Molecular Formula | C₇H₃Cl₂NS | [1] |

| Molecular Weight | 204.08 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 58-59 °C | |

| Boiling Point | 139-142 °C at 13 Torr |

Synthesis of Heterocycles from 2,4-Dichlorophenyl Isothiocyanate

The electrophilic carbon atom of the isothiocyanate group in 2,4-dichlorophenyl isothiocyanate readily reacts with a variety of nucleophiles, including amines, hydrazines, and compounds with active methylene groups. These reactions serve as the foundation for the construction of numerous heterocyclic rings.

Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of quinazoline derivatives from 2,4-dichlorophenyl isothiocyanate often involves its reaction with anthranilic acid or its derivatives.

Reaction Scheme:

Caption: General synthesis of 2-thioxoquinazolines.

Experimental Protocol: Synthesis of 2-Thio-3-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

A mixture of 2,4-dichlorophenyl isothiocyanate (1 mmol) and anthranilic acid (1 mmol) in a suitable solvent such as ethanol or DMF is refluxed in the presence of a catalytic amount of a base like triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 2-thioxoquinazoline derivative. Further purification can be achieved by recrystallization.

Biological Activity of Quinazoline Derivatives:

Quinazoline derivatives are known to exhibit potent anticancer activity, often by inhibiting key enzymes in signaling pathways such as the Epidermal Growth Factor Receptor (EGFR). The 2,4-dichlorophenyl moiety can contribute to the binding affinity of these compounds to their biological targets.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Disubstituted Quinazolines | MCF-7 (Breast) | 0.01 - 0.16 | [2] |

| 2,4-Disubstituted Quinazolines | A549 (Lung) | 0.01 - 0.16 | [2] |

| Quinazoline-Thiazole Hybrids | HepG-2 (Liver) | 5.9 ± 0.45 | [2] |

Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are present in many biologically active molecules, including approved drugs. The synthesis of thiazole derivatives from 2,4-dichlorophenyl isothiocyanate typically involves the Hantzsch thiazole synthesis or variations thereof, reacting with α-haloketones or active methylene compounds.

Reaction Scheme:

Caption: Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenylamino)thiazole Derivatives

-

Step 1: Synthesis of N-(2,4-Dichlorophenyl)thiourea: To a solution of 2,4-dichlorophenyl isothiocyanate (1 mmol) in a suitable solvent like ethanol, an excess of an amine (e.g., ammonia or a primary amine) is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The resulting thiourea derivative is then isolated by filtration or evaporation of the solvent.

-

Step 2: Cyclization to Thiazole: The N-(2,4-dichlorophenyl)thiourea (1 mmol) is reacted with an α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) in a solvent such as ethanol. The reaction mixture is refluxed for several hours. After cooling, the product precipitates and is collected by filtration, washed, and recrystallized.

Biological Activity of Thiazole Derivatives:

Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.

| Compound Class | Microorganism/Cell Line | MIC/IC₅₀ | Reference |

| Thiourea derivatives | S. aureus | 4–32 µg/mL | [2] |

| Thiourea derivatives | S. epidermidis | 4–32 µg/mL | [2] |

| Thiazole-based heterocycles | HCT-116 (Colon) | Data available | [3] |

| Thiazole-based heterocycles | MCF-7 (Breast) | Data available | [3] |

1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. They are important scaffolds in medicinal chemistry, with applications as antifungal, antiviral, and anticancer agents. The synthesis of 1,2,4-triazole-3-thiones from 2,4-dichlorophenyl isothiocyanate involves its reaction with hydrazides followed by cyclization.

Reaction Scheme:

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

A mixture of an appropriate acid hydrazide (1 mmol) and 2,4-dichlorophenyl isothiocyanate (1 mmol) is refluxed in a solvent like ethanol for several hours to form the corresponding 1-acyl-4-(2,4-dichlorophenyl)thiosemicarbazide. After cooling, the intermediate is filtered and washed. The obtained acylthiosemicarbazide is then dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for a few hours. The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione product, which is then filtered, washed with water, and purified by recrystallization.

Biological Activity of 1,2,4-Triazole Derivatives:

Derivatives of 1,2,4-triazole have shown promising anticancer activities. For instance, certain derivatives have exhibited cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole derivatives | MCF-7 (Breast) | Varies with substitution | [4] |

| 1,2,4-Triazole derivatives | HeLa (Cervical) | Varies with substitution | [4] |

| 1,2,4-Triazole derivatives | A549 (Lung) | Varies with substitution | [4] |

Signaling Pathways and Mechanism of Action

Heterocycles derived from 2,4-dichlorophenyl isothiocyanate often exert their biological effects by interacting with specific molecular targets within cellular signaling pathways. For example, many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of EGFR autophosphorylation by these quinazoline derivatives blocks the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

2,4-Dichlorophenyl isothiocyanate stands out as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward reactivity of the isothiocyanate group allows for the efficient construction of complex molecular architectures, including quinazolines, thiazoles, and triazoles. The biological evaluation of these derivatives has revealed promising anticancer and antimicrobial activities, underscoring the importance of this scaffold in medicinal chemistry. The detailed synthetic protocols and quantitative data presented in this guide are intended to facilitate further research and development of novel therapeutic agents based on this privileged starting material. Future work in this area could focus on expanding the diversity of heterocyclic systems synthesized from 2,4-dichlorophenyl isothiocyanate and conducting in-depth structure-activity relationship (SAR) studies to optimize their biological profiles.

References

The Genesis and Scientific Journey of Dichlorophenyl Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl isothiocyanates (DCPIs) represent a significant class of synthetic organic compounds that have garnered substantial interest across various scientific disciplines, particularly in the realms of medicinal chemistry and agrochemicals. Characterized by a phenyl ring substituted with two chlorine atoms and a reactive isothiocyanate functional group, these compounds have a rich history of synthesis and a growing portfolio of biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, synthetic methodologies, and characterization of dichlorophenyl isothiocyanates. Furthermore, it delves into their biological significance, including their roles as anticancer agents and their applications in agriculture. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction: The Emergence of a Versatile Chemical Scaffold

The isothiocyanate functional group (-N=C=S), famously found in pungent natural compounds from cruciferous vegetables, has long been a focal point of chemical and biological research. The pioneering work of August Wilhelm von Hofmann in the mid-19th century laid the foundational chemistry for the synthesis of isothiocyanates, opening the door to the creation of a vast array of synthetic analogues. While the precise moment of the first synthesis of a dichlorophenyl isothiocyanate is not prominently documented, the development of synthetic routes for aromatic isocyanates and isothiocyanates in the early 20th century, particularly through the use of phosgene and thiophosgene, paved the way for their creation.

Patents from the mid-20th century onwards indicate the growing industrial importance of dichlorophenyl isocyanates and their derivatives, particularly as intermediates in the production of pesticides and other commercially valuable chemicals. These early applications hinted at the biological potential of the dichlorophenyl isothiocyanate scaffold, prompting further investigation into its utility in drug discovery and development.

Synthesis and Characterization of Dichlorophenyl Isothiocyanates

The synthesis of dichlorophenyl isothiocyanates primarily relies on the reaction of the corresponding dichloroaniline with a thiocarbonylating agent. Several methods have been developed and refined over the years, with the choice of method often depending on the desired isomer, scale, and safety considerations.

Key Synthetic Methodologies

2.1.1. The Thiophosgene Method

This is a classic and widely used method for the preparation of isothiocyanates. It involves the reaction of a primary amine, in this case, a dichloroaniline, with thiophosgene (CSCl₂). The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.

2.1.2. Decomposition of Dithiocarbamate Salts

An alternative to the highly toxic thiophosgene involves the formation of a dithiocarbamate salt as an intermediate. The dichloroaniline is first reacted with carbon disulfide (CS₂) in the presence of a base to form the corresponding dithiocarbamate salt. This salt is then decomposed to the isothiocyanate using various reagents, such as phosgene, ethyl chloroformate, or tosyl chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorophenyl Isothiocyanate

To a stirred solution of 2,6-dichloroaniline (2 g, 12.34 mmol) in dichloromethane (DCM, 25 mL) at room temperature, N,N-Diisopropylethylamine (1.86 g, 18.41 mmol) is added slowly. The mixture is then cooled to 0°C. Thiophosgene (1.4 g, 12.34 mmol) is added dropwise at this temperature. The reaction is then allowed to warm to room temperature and stirred for 3-4 hours. Upon completion, the reaction mixture is diluted with water and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography (5% ethyl acetate in hexane) to yield 2,6-dichlorophenyl isothiocyanate.[1]

Protocol 2: Synthesis of 3,4-Dichlorophenyl Isothiocyanate

In a suitable reaction vessel, 3,4-dichloroaniline (19.44 g, 120 mmol) is added with vigorous stirring to a solution of thiophosgene in 100 mL of water, while maintaining the temperature at 15°C. The reaction is allowed to warm to room temperature and is stirred for an additional hour. The aqueous layer is then separated and extracted three times with 50 mL portions of chloroform. The combined organic layers are dried over calcium chloride and filtered. The solvent is removed by evaporation in vacuo to yield 3,4-dichlorophenyl isothiocyanate.

Characterization Data

The structural confirmation of dichlorophenyl isothiocyanates is typically achieved through a combination of spectroscopic techniques.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | 1H NMR (δ, ppm) |

| 2,6-DCPI | C₇H₃Cl₂NS | 204.08 | 38-42 | 122-124 / 8 | 7.39 (t, J=7.8 Hz, 1H), 7.62 (d, J=7.8 Hz, 2H) in DMSO-d₆[1] |

| 3,4-DCPI | C₇H₃Cl₂NS | 204.08 | - | 134-136 / 7 | - |

| 2,4-DCPI | C₇H₃Cl₂NS | 204.08 | - | - | - |

| 3,5-DCPI | C₇H₃Cl₂NS | 204.08 | - | - | - |

| 2,3-DCPI | C₇H₃Cl₂NS | 204.08 | - | - | - |

| 2,5-DCPI | C₇H₃Cl₂NS | 204.08 | - | - | - |

Table 1: Physicochemical and Spectroscopic Data of Dichlorophenyl Isothiocyanate Isomers.

Biological Activities and Applications

Dichlorophenyl isothiocyanates have demonstrated a range of biological activities, with potential applications in both medicine and agriculture.

Anticancer Activity

Recent studies have highlighted the potential of dichlorophenyl isothiocyanates as anticancer agents. Notably, 2,4-dichlorophenyl isothiocyanate (2,4-DCPI) has been identified as an inhibitor of tumor cell proliferation.[2]

Mechanism of Action: 2,4-DCPI acts as a benzimidazole derivative that binds to the benzimidazole-binding site on the α1 subunit of the glutamate receptor.[2] This interaction prevents glutamate from activating its receptor, thereby inhibiting downstream signaling pathways that promote tumor cell growth.[2] Furthermore, 2,4-DCPI has been shown to inhibit angiogenesis and metastasis by reducing the production of vascular endothelial growth factor (VEGF).[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the dichlorophenyl isothiocyanate isomer for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Agrochemical Applications

The dichlorophenyl moiety is a common feature in many pesticides, and dichlorophenyl isothiocyanates have been investigated for their potential in this area. Patents suggest their utility as intermediates in the synthesis of various agrochemicals.

3.2.1. Nematicidal Activity

Some patents disclose compositions containing isothiocyanates for the control of nematodes, which are significant agricultural pests. While specific data on dichlorophenyl isothiocyanates is limited in the public domain, their structural similarity to other active compounds suggests potential in this area.

3.2.2. Anthelmintic Activity

Patents have also described the use of isothiocyanate derivatives in anthelmintic compositions for veterinary applications, targeting parasitic worms.

Signaling Pathways Modulated by Isothiocyanates

While specific signaling pathway data for dichlorophenyl isothiocyanates is still emerging, the broader class of isothiocyanates is known to modulate several key cellular pathways, offering insights into the potential mechanisms of DCPIs.

-

MAPK Pathway: Isothiocyanates can activate mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: They can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer development.

-

Apoptosis Induction: Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion and Future Perspectives

Dichlorophenyl isothiocyanates are a class of compounds with a well-established synthetic foundation and a growing body of evidence supporting their biological significance. From their origins as chemical intermediates to their emerging roles as potential therapeutic agents, DCPIs continue to be an area of active research. The ability to tune the biological activity by altering the substitution pattern of the chlorine atoms on the phenyl ring offers exciting possibilities for the design of novel drug candidates and agrochemicals. Future research should focus on a more comprehensive evaluation of the various DCPI isomers to establish clear structure-activity relationships. Elucidating the specific signaling pathways modulated by different isomers will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective compounds. The development of more environmentally friendly synthetic methods will also be an important area of focus. As our understanding of the intricate roles of these compounds in biological systems deepens, dichlorophenyl isothiocyanates hold the promise of contributing to significant advancements in both human health and agriculture.

References

Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using 2,4-Dichlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a series of N-aryl-N'-(2,4-dichlorophenyl)thiourea derivatives. The methodologies outlined are suitable for the generation of compound libraries for screening purposes in drug discovery programs. The synthesized compounds have potential applications as anticancer and antimicrobial agents.

Introduction

Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of novel thiourea derivatives is a significant area of research in medicinal chemistry. The reaction of an isothiocyanate with a primary amine is a common and efficient method for preparing unsymmetrically disubstituted thioureas. This document focuses on the use of 2,4-dichlorophenyl isothiocyanate as a key reagent to synthesize a library of thiourea derivatives with diverse substitutions on the second nitrogen atom. The 2,4-dichlorophenyl moiety is a common feature in many biologically active compounds and can contribute to enhanced therapeutic potential.

Synthesis of N-aryl-N'-(2,4-dichlorophenyl)thiourea Derivatives

The general reaction for the synthesis of N-aryl-N'-(2,4-dichlorophenyl)thiourea derivatives involves the nucleophilic addition of a primary aromatic amine to the electrophilic carbon atom of 2,4-dichlorophenyl isothiocyanate. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

General Reaction Scheme

Experimental Protocols

Materials and Methods

Materials:

-

2,4-Dichlorophenyl isothiocyanate (Reagent grade, ≥98%)

-

Various substituted primary aromatic amines (Reagent grade, ≥98%)

-

Acetone (Anhydrous, ≥99.5%)

-

Ethanol (Absolute, ≥99.8%)

-

Diethyl ether (Anhydrous, ≥99.7%)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer (¹H and ¹³C NMR)

Safety Precautions: 2,4-Dichlorophenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

General Procedure for the Synthesis of N-aryl-N'-(2,4-dichlorophenyl)thiourea

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted primary aromatic amine (1.0 mmol) in anhydrous acetone (10 mL).

-

Addition of Isothiocyanate: To the stirring solution of the amine, add a solution of 2,4-dichlorophenyl isothiocyanate (1.0 mmol) in anhydrous acetone (5 mL) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), the precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Recrystallization: The purified solid is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure N-aryl-N'-(2,4-dichlorophenyl)thiourea derivative.

-

Drying and Characterization: The crystalline product is dried under vacuum, and the yield, melting point, and spectral data (FT-IR, ¹H NMR, ¹³C NMR) are recorded.

Data Presentation

Table 1: Synthesis and Physicochemical Properties of N-aryl-N'-(2,4-dichlorophenyl)thiourea Derivatives

| Compound ID | Substituted Aromatic Amine | Molecular Formula | Yield (%) | Melting Point (°C) |

| TD-1 | Aniline | C₁₃H₉Cl₂N₂S | 85 | 158-160 |

| TD-2 | 4-Methylaniline | C₁₄H₁₁Cl₂N₂S | 88 | 164-166 |

| TD-3 | 4-Methoxyaniline | C₁₄H₁₁Cl₂N₂OS | 90 | 170-172 |

| TD-4 | 4-Chloroaniline | C₁₃H₈Cl₃N₂S | 92 | 178-180 |

| TD-5 | 4-Nitroaniline | C₁₃H₈Cl₂N₃O₂S | 82 | 192-194 |

Table 2: Spectroscopic Data for N-phenyl-N'-(2,4-dichlorophenyl)thiourea (TD-1)

| Spectral Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | 12.29 (s, 1H, NH), 9.46 (s, 1H, NH), 7.69 (d, J = 7.6 Hz, 2H), 7.68 (d, J = 8.3 Hz, 1H), 7.50 (d, J = 2.0 Hz, 1H), 7.42 (t, J = 7.6 Hz, 2H), 7.40 (dd, J = 2.0, 8.3 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H)[1] |